molecular formula C13H9BrN2O2S2 B7883779 5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7883779
M. Wt: 369.3 g/mol
InChI Key: DPSCUYZYNOTDOF-UHFFFAOYSA-N
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Description

Compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

    Synthetic Routes: The synthesis may involve multi-step organic reactions, including nucleophilic substitution, oxidation, and reduction reactions.

    Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction rates.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve specific temperatures and pH levels.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives and intermediates useful in further synthesis.

Scientific Research Applications

Compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be involved in biochemical assays and studies related to enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can influence biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Compound “5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include compounds with similar functional groups or structural motifs.

    Uniqueness: The specific arrangement of atoms and functional groups in “this compound” gives it distinct properties and reactivity compared to other compounds.

Properties

IUPAC Name

5-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-2-16-12(18)10(20-13(16)19)9-7-5-6(14)3-4-8(7)15-11(9)17/h3-5H,2H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSCUYZYNOTDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)NC2=O)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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